![molecular formula C21H22ClN3O3S2 B2613356 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one CAS No. 897471-61-3](/img/structure/B2613356.png)

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

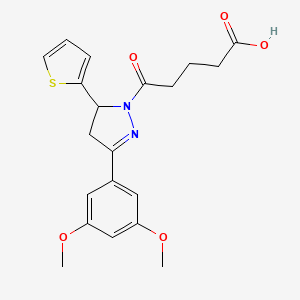

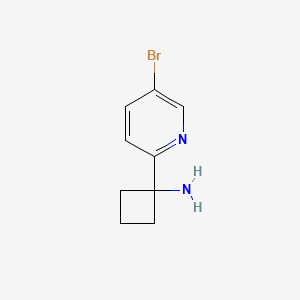

The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory properties .

Synthesis Analysis

Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives, including compounds structurally related to "1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one," exhibit a wide range of therapeutic applications due to their versatile pharmacological properties. These compounds are integral in the design of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. The modification of the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules. Research has shown that piperazine-based molecules have emerged as a flexible building block for discovering drug-like elements, with modifications to substituents on the piperazine ring affecting pharmacokinetic and pharmacodynamic factors significantly (Rathi et al., 2016).

Anxiolytic-like Activity of Piperazine Derivatives

Specific piperazine derivatives have been studied for their anxiolytic-like activities. Research involving novel N-cycloalkyl-N-benzoylpiperazine derivatives demonstrates significant anxiolytic-like effects in animal models. These effects are mediated by the opioid system, indicating the potential for developing new anxiolytic drugs based on the piperazine scaffold. The absence of significant impacts on locomotor activity or motor coordination suggests a favorable profile for therapeutic applications (Strub et al., 2016).

Antipsychotic Applications

Clozapine, a well-known antipsychotic drug with a piperazine moiety, exemplifies the unique therapeutic potential of piperazine derivatives in treating schizophrenia and related disorders. Clozapine's effectiveness in ameliorating both core and negative symptoms of schizophrenia, along with its lower propensity for inducing neurological side effects compared to typical neuroleptics, underscores the significance of piperazine derivatives in neuropsychiatric treatment. The unique pharmacological profile of clozapine and related compounds highlights the importance of the piperazine ring in developing atypical antipsychotic medications (Ashby & Wang, 1996).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to target enzymes like cyclo-oxygenase (COX) which play a crucial role in inflammation and pain .

Mode of Action

The compound might interact with its targets, such as COX enzymes, leading to inhibition of these enzymes. This could result in decreased production of substances like prostaglandins that promote inflammation and pain .

Biochemical Pathways

The compound might affect the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes. By inhibiting COX enzymes, the compound could potentially reduce the production of these substances, thereby alleviating inflammation and pain .

Result of Action

The molecular and cellular effects of the compound’s action could potentially include reduced inflammation and pain, given its possible role in inhibiting COX enzymes .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one are largely influenced by its interactions with enzymes, proteins, and other biomolecules. It has been shown to have significant anti-inflammatory and analgesic activities . The anti-inflammatory activity of this compound is mediated chiefly through inhibition of the biosynthesis of prostaglandins .

Cellular Effects

This compound influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3S2/c1-15-2-5-17(6-3-15)30(27,28)13-8-20(26)24-9-11-25(12-10-24)21-23-18-7-4-16(22)14-19(18)29-21/h2-7,14H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVCIDGXOTUSRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2613277.png)

![N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzamide](/img/structure/B2613278.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2613279.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2613280.png)

![3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide](/img/structure/B2613281.png)

![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2613287.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2613291.png)

![3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2613292.png)